molecular formula C5H14N2O3S B3261890 [(2-Methoxyethyl)sulfamoyl]dimethylamine CAS No. 349420-95-7

[(2-Methoxyethyl)sulfamoyl]dimethylamine

Cat. No.: B3261890
CAS No.: 349420-95-7
M. Wt: 182.24 g/mol
InChI Key: AKQFWZSJGCPBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

1-(dimethylsulfamoylamino)-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O3S/c1-7(2)11(8,9)6-4-5-10-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQFWZSJGCPBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2-Methoxyethyl)sulfamoyl]dimethylamine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₇H₁₅N₃O₂S
  • Molecular Weight : 189.28 g/mol

The unique combination of the 2-methoxyethyl group and the dimethylamine moiety contributes to its distinct chemical properties and biological activities.

This compound exerts its biological effects through various mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound may also act on certain receptors, leading to altered cellular responses that can affect cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. The compound's mechanism likely involves the inhibition of folate synthesis pathways, similar to other sulfonamides.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating cell cycle regulators such as Cdc25 phosphatases, which are crucial for cell cycle progression.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin, suggesting its potential as an alternative antimicrobial agent.
  • Anticancer Mechanism Investigation
    • Objective : To assess the effect of this compound on cancer cell lines.
    • Cell Lines Used : HeLa (cervical cancer) and MCF-7 (breast cancer).
    • Findings : Treatment resulted in a significant reduction in cell viability, along with increased markers of apoptosis (e.g., caspase activation). The study highlighted the role of Cdc25 phosphatases in mediating these effects.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

Compound NameStructure SimilarityAntimicrobial ActivityAnticancer Activity
N,N-DimethylsulfamideModerateLowNone
N-Methyl-N-(2-methoxyethyl)sulfamideHighModerateLow
This compoundHighHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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